molecular formula C10H11NO B1281365 2-(Benzofuran-3-yl)ethanamine CAS No. 27404-31-5

2-(Benzofuran-3-yl)ethanamine

Cat. No.: B1281365
CAS No.: 27404-31-5
M. Wt: 161.2 g/mol
InChI Key: NEHYFMQXSNIAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzofuran-3-yl)ethanamine is an organic compound with the molecular formula C10H11NO. It is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring.

Mechanism of Action

Target of Action

2-(Benzofuran-3-yl)ethanamine is a benzofuran derivative, a class of compounds that are ubiquitous in nature It is known that these compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives are known to interact with various biological targets leading to their diverse pharmacological activities . For instance, some benzofuran derivatives have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .

Biochemical Pathways

Benzofuran derivatives are known to interact with a wide range of biochemical pathways due to their diverse biological activities . For example, some benzofuran derivatives have been found to have anti-hepatitis C virus activity, suggesting they may interact with viral replication pathways .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is a blood-brain barrier permeant . The compound’s lipophilicity (Log Po/w) is 2.0, indicating it is likely to be well-absorbed and distributed in the body .

Result of Action

Benzofuran derivatives are known to have diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may induce changes in cell proliferation, oxidative stress responses, and viral replication.

Action Environment

It is known that the compound is stable at room temperature

Biochemical Analysis

Biochemical Properties

2-(Benzofuran-3-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The nature of these interactions often involves the inhibition or modulation of enzyme activity, leading to changes in the levels of neurotransmitters and other metabolites .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain enzymes involved in neurotransmitter metabolism, resulting in increased levels of neurotransmitters in the synaptic cleft. This can lead to enhanced neurotransmission and altered neuronal activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the overall metabolic flux and the levels of various metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active transport mechanisms and can accumulate in certain tissues. The localization and accumulation of this compound can affect its overall activity and function within the body .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can have significant implications for its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzofuran-3-yl)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(Benzofuran-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution

Properties

IUPAC Name

2-(1-benzofuran-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHYFMQXSNIAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497453
Record name 2-(1-Benzofuran-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27404-31-5
Record name 2-(1-Benzofuran-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzo[b]furan-3-ylethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3.97 g (0.025 mole) of 3-cyanomethylbenzo[b]furan in 200 mL of diethyl ether was slowly added to a refluxing suspension of 3.84 g (0.1 mole) of lithium aluminum hydride in 400 mL of ether. The reaction was heated 3 hours., cooled and water was slowly added. The suspension was filtered through a pad of filter aid and the filtrate was evaporated to give 3.2 g of oily product. The hydrochloride salt has m.p. 183°-185° C.
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3.97 grams (0.025 mole) of 3-cyanomethylbenzo[b]furan in 200 milliliters of diethyl ether was slowly added to a refluxing suspension of 3.84 grams (0.1 mole) of lithium aluminum hydride in 400 milliliters of ether and the mixture was heated 3 hours, then cooled and water was slowly added. The suspension was filtered and the filtrate was evaporated to obtain an oily product, the hydrochloride salt of which has m.p. 183°-185° C.
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 3.1 g of 3-cyanomethylbenzo[b]furan in 40 mL of methanol was added 2.4 g of Raney nickel. The reaction was agitated at 25° C. in a Parr apparatus under 40 psi hydrogen for 21/2 hours. The suspension was filtered through a pad of filter aid and the filtrate was evaporated to give 2.2 g (71% yield) of oily product.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzofuran-3-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(Benzofuran-3-yl)ethanamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(Benzofuran-3-yl)ethanamine
Reactant of Route 4
Reactant of Route 4
2-(Benzofuran-3-yl)ethanamine
Reactant of Route 5
Reactant of Route 5
2-(Benzofuran-3-yl)ethanamine
Reactant of Route 6
Reactant of Route 6
2-(Benzofuran-3-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.